Triazabicyclodecene

Catalog No.
S584515
CAS No.
5807-14-7
M.F
C7H13N3
M. Wt
139.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazabicyclodecene

CAS Number

5807-14-7

Product Name

Triazabicyclodecene

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

InChI

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9)

InChI Key

FVKFHMNJTHKMRX-UHFFFAOYSA-N

SMILES

Array

Synonyms

LABOTEST-BB LT00847641;1,5,7-TRIAZABICYCLO[4.4.0]DEC-5-ENE;1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE;1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE, POLYMER-BOUND;TBD;2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-;1,5,7-Triazabicyl

Canonical SMILES

C1CNC2=NCCCN2C1

The exact mass of the compound 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a strong, non-nucleophilic, bicyclic guanidine base valued as an organocatalyst.[1][2] Its rigid structure and high basicity (pKa of the conjugate acid is ~26 in acetonitrile) make it effective for promoting a range of chemical transformations, including transesterifications, Michael additions, and ring-opening polymerizations (ROP).[3][4] Unlike common amidine bases, TBD possesses a unique bifunctional character, featuring both a highly basic imine nitrogen and an N-H group capable of acting as a hydrogen-bond donor, which is critical for its distinct catalytic mechanisms.[4][5][6]

Direct substitution of TBD with common strong bases like the amidine DBU (1,8-Diazabicycloundec-7-ene) or even its close guanidine analog MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) is often unsuccessful. The key differentiator is TBD's N-H proton, which enables a bifunctional catalytic mechanism involving hydrogen bonding to activate substrates, a capability MTBD lacks and DBU exhibits differently.[5][6] This structural feature leads to significant differences in reaction kinetics, selectivity, and even catalytic competence. For example, in certain aminolysis reactions, TBD is an effective catalyst while DBU and MTBD are catalytically inactive.[5] In other cases, reactions that take several hours with DBU, DBN, or MTBD are completed in minutes using TBD.[5] These functional distinctions mean that seemingly minor structural changes lead to major performance differences, making TBD a specific choice for processes optimized for its unique bifunctionality.

Dramatically Accelerated Catalysis via Bifunctional Activation

In the Michael addition of alkyl malonates to electron-deficient olefins, TBD demonstrates a profound kinetic advantage over other common superbases. The reaction reached completion in just 5 minutes at room temperature with TBD as the catalyst.[7] In contrast, achieving completion required several hours when using its methylated analog MTBD, or the common amidine bases DBN and DBU.[7] This rate enhancement is attributed to TBD's unique bifunctional nature, where its basic site deprotonates the nucleophile while its N-H site simultaneously activates the electrophile through hydrogen bonding.[7]

Evidence DimensionReaction Time to Completion
Target Compound Data5 minutes
Comparator Or BaselineMTBD, DBN, DBU: Several hours
Quantified DifferenceOrders of magnitude faster reaction rate
ConditionsMichael addition of alkyl malonates to electron-deficient olefins, room temperature.

For time-sensitive processes or improving throughput, TBD offers a significant reduction in batch time compared to standard strong organic bases.

Superior Catalytic Activity in H/D Exchange Driven by High Basicity and Labile Proton

TBD is a highly effective catalyst for H/D exchange, significantly outperforming other bases in non-polar solvents like CDCl3. In the deuteration of 4'-methoxyacetophenone, catalysis with 30 mol% TBD achieved 92% deuterium incorporation in just 0.5 hours.[7] Under identical conditions, its close structural analog MTBD yielded only 9% incorporation.[7] The common amidine base DBU was also less effective, providing only 62% incorporation after an extended time of 64 hours.[7] This superior activity is attributed to TBD's combination of high basicity (pKa ≈ 26.2) and the presence of a labile N-H proton that readily exchanges with the solvent.[7]

Evidence DimensionDeuterium Incorporation (%)
Target Compound Data92% in 0.5 hours
Comparator Or BaselineMTBD: 9% in 0.5 hours; DBU: 62% in 64 hours
Quantified Difference>10x faster and more complete incorporation than MTBD; >100x faster than DBU
ConditionsCatalyst (30 mol%) in CDCl3 at room temperature with 4'-methoxyacetophenone.

For deuteration or reactions involving proton abstraction at weakly acidic C-H bonds, TBD provides efficiency and rates that are unattainable with other common organic bases.

Enabling Challenging Aminolysis Reactions Where Other Bases Fail

TBD's catalytic profile enables it to successfully catalyze challenging reactions such as the aminolysis of esters under mild conditions. This capability was critical in the pilot-scale production of an H-PGDS inhibitor.[7] Notably, in this class of transformations, other common superbases including TMG, DBN, DBU, and even the structurally similar MTBD were found to be catalytically inactive.[7] The unique bifunctional mechanism of TBD is considered essential for activating both the ester and the amine, allowing the reaction to proceed efficiently where other bases cannot initiate catalysis.[7]

Evidence DimensionCatalytic Activity
Target Compound DataCatalytically active
Comparator Or BaselineTMG, DBN, DBU, MTBD: Catalytically inactive
Quantified DifferenceQualitative difference between effective catalysis and no reaction
ConditionsAminolysis of esters for pharmaceutical synthesis.

In process development, selecting TBD can be the enabling factor for specific amidation routes that are non-viable with more common, seemingly similar organic bases.

High-Speed Organocatalysis for C-C Bond Formation

TBD is the indicated choice for processes like Michael additions where reaction time is a critical parameter. Its ability to complete reactions in minutes, compared to the several hours required by DBU or MTBD, allows for significantly increased reactor throughput and operational efficiency.[7]

Bifunctional Catalysis in Polymer Synthesis and Acyl Transfer

In ring-opening polymerizations of cyclic esters (e.g., lactones, lactides) and other acyl transfer reactions, TBD's ability to activate both the monomer and the initiator via hydrogen bonding leads to high activity.[8] This makes it a compelling metal-free alternative to catalysts like Sn(Oct)2, particularly where residual metal content is a concern.[7]

Enabling Catalyst for Difficult Amidation and Ester Aminolysis

For the synthesis of amides from esters, particularly in complex pharmaceutical intermediates, TBD should be prioritized. It demonstrates catalytic activity in transformations where other strong bases like DBU and MTBD are completely inactive, providing a viable synthetic route that would otherwise be inaccessible.[7]

Specialized Isotope Labeling and Mechanistic Studies

When rapid and efficient deuterium incorporation at weakly acidic positions is required, TBD is a superior choice. It achieves near-quantitative labeling in minutes to hours under conditions where bases like DBU are slow and inefficient, making it ideal for preparing deuterated standards or for mechanistic probe experiments.[3]

Physical Description

Liquid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.110947427 Da

Monoisotopic Mass

139.110947427 Da

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

UNII

KAF7GN82TM

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 62 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5807-14-7

Wikipedia

Triazabicyclodecene

General Manufacturing Information

Paint and Coating Manufacturing
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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